REACTION_SMILES
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[CH2:1]([CH2:2][CH2:3][CH3:4])[c:5]1[n:6][o:7][c:8]([CH3:22])[c:9]1[CH2:10][N:11]1[C:12](=[O:13])[c:14]2[c:15]([cH:16][cH:17][cH:18][cH:19]2)[C:20]1=[O:21].[CH3:26][OH:27].[NH2:24][NH2:25].[OH2:23]>>[CH2:1]([CH2:2][CH2:3][CH3:4])[c:5]1[n:6][o:7][c:8]([CH3:22])[c:9]1[CH2:10][NH2:11]
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Name
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CCCCc1noc(C)c1CN1C(=O)c2ccccc2C1=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCc1noc(C)c1CN1C(=O)c2ccccc2C1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
NN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCCCc1noc(C)c1CN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |